molecular formula C10H13BO4 B12093006 Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-

Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-

Cat. No.: B12093006
M. Wt: 208.02 g/mol
InChI Key: KXOXSHQMCAECCX-UHFFFAOYSA-N
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Description

Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methyl-1,3-dioxolane moiety. This compound is of significant interest in organic chemistry due to its versatility and reactivity, particularly in the context of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of a suitable precursor, such as an alkyne, using a borane reagent like diborane (B2H6) or a borane-tetrahydrofuran complex. The resulting organoborane intermediate is then oxidized to form the boronic acid .

Industrial Production Methods

Industrial production of boronic acids often employs similar hydroboration-oxidation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in cancer therapy and as a component of boron neutron capture therapy (BNCT).

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is unique due to the presence of the 2-methyl-1,3-dioxolane moiety, which can influence its reactivity and stability in various chemical reactions. This structural feature can also impact its solubility and interaction with other molecules, making it a valuable compound for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C10H13BO4

Molecular Weight

208.02 g/mol

IUPAC Name

[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5,12-13H,6-7H2,1H3

InChI Key

KXOXSHQMCAECCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2(OCCO2)C)(O)O

Origin of Product

United States

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